1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and benzimidazole moieties are known to interact with various enzymes and receptors in the body, leading to their biological effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-indole-3-carboxamide
- N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide
- 1-isopropyl-N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide
Uniqueness
1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to the presence of both the indole and benzimidazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-14-17(16-8-4-6-10-19(16)26)22(27)23-13-12-21-24-18-9-5-7-11-20(18)25(21)3/h4-11,14-15H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
VBJWRHSSDJJVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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